molecular formula C29H33NO10 B1198200 Auramycin D CAS No. 82002-76-4

Auramycin D

カタログ番号: B1198200
CAS番号: 82002-76-4
分子量: 555.6 g/mol
InChIキー: QJXJRECTYIMQFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Auramycin D is a member of the anthracycline family of antibiotics, which are characterized by a tetracyclic aglycone structure linked to a sugar moiety . Anthracyclines are renowned for their antitumor properties, primarily through mechanisms like DNA intercalation, topoisomerase II inhibition, and reactive oxygen species (ROS) generation . Auramycin D is hypothesized to share these mechanisms, though its unique substituents may modulate potency, selectivity, and pharmacokinetics compared to other family members.

特性

CAS番号

82002-76-4

分子式

C29H33NO10

分子量

555.6 g/mol

IUPAC名

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3

InChIキー

QJXJRECTYIMQFD-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

正規SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

同義語

auramycin D

製品の起源

United States

類似化合物との比較

Table 1: Structural Comparison of Auramycin D and Analogues

Compound Core Structure Key Functional Groups Target Specificity
Auramycin D Anthracyclinone Hydroxyl, Glycoside DNA/topoisomerase II
Auramycin G Anthracyclinone Hydroxyl, Glycoside Tumor angiogenesis
Aigialomycin D Macrocyclic polyketide Epoxide, Olefin Kinases, Apoptosis pathways

References:

2D vs. 3D Similarity Analysis

PubChem3D studies highlight that 2D structural analogs (e.g., Auramycin D and G) may share functional groups but differ in 3D conformation, affecting binding affinity and biological activity. For instance, Aigialomycin D’s macrocyclic rigidity enables selective kinase inhibition, a feature absent in planar anthracyclines .

Mechanistic and Efficacy Profiles

Antitumor Activity

Auramycin G demonstrated dose-dependent inhibition of gastric cancer cell migration (IC₅₀: 0.5–1.0 mg/L) and angiogenesis in xenograft models .

Selectivity and Toxicity

Aigialomycin D’s macrocyclic structure reduces off-target effects compared to anthracyclines, which are notorious for cardiotoxicity . Auramycin D’s toxicity profile remains uncharacterized but may align with anthracycline trends.

Physicochemical Properties and Solubility

Molecular weight and functional groups significantly influence solubility and bioavailability. Anthracyclines like Auramycin D are typically hydrophilic due to hydroxyl and sugar groups, enabling aqueous formulation. In contrast, Aigialomycin D’s lipophilic macrocycle necessitates lipid-based delivery systems .

Table 3: Physicochemical Properties

Compound Molecular Weight (Da) logP Solubility (mg/mL)
Auramycin D* ~600 1.2 5.0 (aqueous)
Aigialomycin D 434 3.8 0.1 (DMSO)

Hypothetical data for Auramycin D inferred from class trends. References:

Challenges in Comparative Analysis

Analytical Limitations

Differentiating Auramycin D from analogues requires advanced techniques like HPLC-MS and 3D conformational modeling due to structural similarities . Evidence from vitamin D research underscores the difficulty in quantifying low-abundance, structurally similar compounds .

Data Gaps

Limited peer-reviewed studies on Auramycin D necessitate extrapolation from related compounds. For robust comparisons, future work should prioritize synthesis, in vitro assays, and proteomic target identification .

Q & A

Q. What statistical approaches are critical for interpreting Auramycin D’s dose-response data?

  • Answer :
  • Nonlinear regression : Fit sigmoidal curves to calculate potency metrics (IC₅₀, Hill slope).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies.
    Pre-specify analysis plans to avoid p-hacking and report confidence intervals for transparency .

Q. How can researchers integrate multi-omics data to elucidate Auramycin D’s polypharmacology?

  • Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed pathways.
  • Proteomics : TMT labeling for quantitative protein abundance changes.
  • Network pharmacology : Use STRING or Cytoscape to map target-pathway interactions.
    Apply pathway enrichment tools (DAVID, GSEA) and cross-validate with CRISPR knockout data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramycin D
Reactant of Route 2
Reactant of Route 2
Auramycin D

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。